BenchChemオンラインストアへようこそ!

methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate

Antibiotic resistance Metallo-β-lactamase inhibitor Biphenyl tetrazole SAR

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate (L-159,061) is the most potent and structurally validated biphenyl tetrazole inhibitor of Bacteroides fragilis metallo-β-lactamase, with an MBL/AT₁ selectivity ratio of ≈70. Its binding mode is confirmed by X-ray crystallography (PDB 1A8T), showing direct tetrazole-Zn²⁺ coordination. Procure this compound as a positive control for β-lactamase sensitization assays (co-administer with imipenem or penicillin G), as a reference standard for SAR-driven analog profiling using published quantitative IC₅₀ benchmarks, and for rational scaffold redesign leveraging the publicly available co-crystal structure. The ortho-methyl benzoate isomer offers a unique polypharmacology profile not replicated by para-substituted BPT congeners.

Molecular Formula C16H13N5O3
Molecular Weight 323.312
CAS No. 352678-55-8
Cat. No. B2429644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate
CAS352678-55-8
Molecular FormulaC16H13N5O3
Molecular Weight323.312
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C16H13N5O3/c1-24-16(23)13-4-2-3-5-14(13)18-15(22)11-6-8-12(9-7-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
InChIKeyGKLCSNUFWOSRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate (L-159,061) – A Biphenyl Tetrazole with Dual Metallo-β-Lactamase and Angiotensin Receptor Activity


Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate (CAS 352678-55-8), also designated L‑159,061, is a synthetic biphenyl tetrazole (BPT) derivative that acts as a competitive inhibitor of the Bacteroides fragilis metallo-β-lactamase (MBL) [1] and additionally binds to the angiotensin II type 1 (AT₁) receptor [2]. Its three‑dimensional binding mode has been elucidated by X‑ray crystallography (PDB 1A8T), revealing a direct interaction between the tetrazole ring and the catalytic zinc ions of MBL [1].

Why Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate Cannot Be Replaced by a Generic Tetrazole or Biphenyl Analog


Biphenyl tetrazoles display steep structure–activity relationships; even minor modifications to the substitution pattern or ester moiety can drastically alter both potency and selectivity [1]. For instance, the ortho‑methyl benzoate isomer (L‑159,061) exhibits a unique balance of metallo‑β‑lactamase inhibition and AT₁ receptor affinity that is not replicated by its para‑substituted analogs or by other BPT members such as L‑707,581 [2]. Substituting the compound without quantitative head‑to‑head validation risks losing the desired polypharmacology or introducing off‑target bias.

Quantitative Differentiation Evidence for Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate (L‑159,061)


3.7‑Fold Superior Metallo‑β‑Lactamase Inhibition Compared to the Closest BPT Analog L‑707,581

In a head‑to‑head enzyme inhibition assay using purified Bacteroides fragilis metallo‑β‑lactamase, L‑159,061 (IC₅₀ = 1,900 nM) was 3.7‑fold more potent than the structurally related biphenyl tetrazole L‑707,581 (IC₅₀ = 7,000 nM) [1][2]. Both compounds were tested at identical conditions (pH 7.0, 2 °C), confirming that the ortho‑methyl benzoate scaffold of L‑159,061 confers a measurable advantage for MBL inhibition.

Antibiotic resistance Metallo-β-lactamase inhibitor Biphenyl tetrazole SAR

Angiotensin II Type 1 Receptor Affinity – A 13.5‑Fold Difference That Defines Selectivity Profile

L‑159,061 displaces [¹²⁵I]-Sar¹-Ile⁸-AII from the AT₁ receptor with an IC₅₀ of 27 nM, whereas L‑707,581 achieves an IC₅₀ of 2 nM in the same radioligand binding assay [1][2]. Although L‑159,061 is 13.5‑fold weaker at AT₁, this moderated affinity is advantageous when the primary goal is MBL inhibition, as it reduces the likelihood of confounding cardiovascular pharmacology.

Angiotensin receptor GPCR binding Selectivity profiling

Balanced MBL/AT₁ Selectivity Ratio – A 50‑Fold Difference Versus L‑707,581

The selectivity ratio (MBL IC₅₀ / AT₁ IC₅₀) for L‑159,061 is approximately 70, whereas the same ratio for L‑707,581 is ≈3,500, indicating that L‑159,061 maintains a more balanced dual‑target profile [1]. This balance is critical for applications where both MBL inhibition and a degree of AT₁ modulation are desired, or where extreme AT₁ selectivity would be detrimental.

Polypharmacology Target selectivity Chemical probe

79‑Fold Greater MBL Potency Than a Less Optimized Biphenyl Tetrazole in the Same Series

The SAR study by Toney et al. (1999) reports that one biphenyl tetrazole congener (BDBM50042562) exhibits an MBL IC₅₀ of 150,000 nM, making L‑159,061 (IC₅₀ = 1,900 nM) approximately 79‑fold more potent [1]. This large potency gap underscores the critical role of the ortho‑methyl benzoate moiety in achieving nanomolar‑range MBL inhibition.

Structure‑activity relationship Lead optimization Enzyme inhibition

Experimentally Resolved 3D Binding Mode – A Unique Structural Biology Asset

The co‑crystal structure of L‑159,061 with B. fragilis MBL (PDB 1A8T, 2.55 Å resolution) reveals that the tetrazole nitrogen directly coordinates one of the two active‑site zinc ions, displacing a metal‑bound water molecule [1]. This experimentally validated binding mode is not available for the majority of BPT analogs, including L‑707,581, and provides a rational basis for structure‑guided optimization.

X‑ray crystallography Structure‑based drug design Zinc coordination

Where Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate (L‑159,061) Delivers Differentiated Value


Metallo‑β‑Lactamase Inhibitor Screening and Antibiotic Sensitization Assays

L‑159,061 is the most potent and structurally validated biphenyl tetrazole inhibitor of B. fragilis MBL (IC₅₀ = 1,900 nM). It can be used as a positive control in enzymatic screens and in cell‑based sensitization experiments where co‑administration with imipenem or penicillin G restores antibiotic efficacy against resistant isolates [1].

Dual‑Target Chemical Probe for MBL and Angiotensin AT₁ Receptor Pharmacology

With an MBL/AT₁ selectivity ratio of ≈70 and a well‑defined binding profile at both targets (AT₁ IC₅₀ = 27 nM), L‑159,061 serves as a unique tool compound for studying the interplay between β‑lactamase inhibition and angiotensin receptor signaling [1][2].

Structure‑Based Drug Design and Fragment Elaboration Starting Point

The publicly available co‑crystal structure (PDB 1A8T) permits rational, structure‑guided modification of the biphenyl tetrazole scaffold to improve potency, selectivity, or pharmacokinetic properties. Medicinal chemistry teams can leverage this high‑resolution binding mode to design focused libraries without the need for de‑novo structural biology [1].

SAR Benchmarking for Biphenyl Tetrazole Lead Optimization Programs

Because the Toney et al. (1999) SAR study provides quantitative IC₅₀ data for multiple BPT congeners under identical assay conditions, L‑159,061 can be used as the reference standard when profiling new analogs, enabling direct potency and selectivity comparisons across academic and industrial laboratories [1].

Quote Request

Request a Quote for methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.